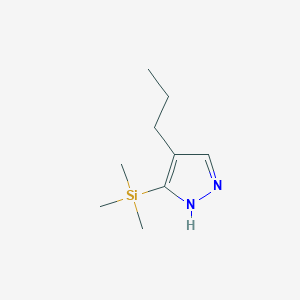

4-Propyl-3-(trimethylsilyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

89864-86-8 |

|---|---|

Molecular Formula |

C9H18N2Si |

Molecular Weight |

182.34 g/mol |

IUPAC Name |

trimethyl-(4-propyl-1H-pyrazol-5-yl)silane |

InChI |

InChI=1S/C9H18N2Si/c1-5-6-8-7-10-11-9(8)12(2,3)4/h7H,5-6H2,1-4H3,(H,10,11) |

InChI Key |

HRKICZNYLMCYCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(NN=C1)[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Propyl 3 Trimethylsilyl 1h Pyrazole and Its Structural Analogues

Foundational Approaches to Pyrazole (B372694) Ring Formation

The construction of the pyrazole core is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists. These can be broadly categorized into condensation reactions, cycloadditions, multicomponent reactions, and catalytic approaches.

Condensation Reactions with Hydrazine (B178648) Derivatives

The most traditional and straightforward method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. mdpi.comnih.govyoutube.com This approach, often referred to as the Knorr pyrazole synthesis, involves the reaction of a β-diketone with hydrazine, which acts as a bidentate nucleophile, to form the pyrazole ring. mdpi.comresearchgate.net

Key starting materials for this reaction include:

1,3-dicarbonyl compounds mdpi.com

α,β-unsaturated ketones nih.gov

β-enaminones mdpi.com

A significant consideration in this method is regioselectivity, as unsymmetrical 1,3-diketones can lead to the formation of two different regioisomers. beilstein-journals.orgnih.gov However, by carefully controlling reaction conditions, such as temperature and solvent, a high degree of regioselectivity can often be achieved. For instance, conducting the reaction at room temperature in N,N-dimethylacetamide has been shown to produce pyrazoles with high yields and selectivity. mdpi.comnih.gov

Recent advancements have introduced one-pot procedures where the 1,3-diketone is generated in situ from a ketone and an acid chloride, followed by the addition of hydrazine to yield the pyrazole. mdpi.comnih.gov This method has proven to be rapid, general, and chemoselective, enabling the synthesis of previously inaccessible pyrazoles. mdpi.com

1,3-Dipolar Cycloaddition Strategies

A powerful and versatile alternative for pyrazole synthesis is the [3+2] cycloaddition reaction between a diazo compound and an alkyne. nih.govresearchgate.net This atom-economic approach allows for the construction of a wide array of functionalized pyrazoles. nih.gov The diazo compounds, often generated in situ to avoid handling these potentially hazardous reagents, react with terminal alkynes to regioselectively produce 3,5-disubstituted pyrazoles. acs.org

The use of alkenes bearing a leaving group as acetylene (B1199291) equivalents provides a pathway to 3-substituted pyrazoles. acs.org Furthermore, intramolecular 1,3-dipolar cycloaddition of alkyne-tethered tosylhydrazones offers a transition-metal-free route to fused polycyclic pyrazoles under mild conditions. acs.org The choice of catalyst and reaction conditions can influence the regioselectivity of the cycloaddition, with some methods yielding mixtures of regioisomers while others provide a single isomer. unisi.it

Multicomponent Reaction Protocols for Pyrazole Assembly

Multicomponent reactions (MCRs) have emerged as highly efficient and convergent strategies for the synthesis of complex molecules like pyrazoles in a single step. beilstein-journals.orgnih.gov These reactions combine three or more starting materials in a one-pot process, offering significant advantages in terms of operational simplicity, time, and resource efficiency. beilstein-journals.org

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org This approach can be extended to a four-component reaction, for instance, by including malononitrile (B47326) to generate pyrano[2,3-c]pyrazoles. beilstein-journals.org The versatility of MCRs allows for the synthesis of a broad range of substituted pyrazoles by varying the starting components. rsc.org For example, a three-component reaction of a vinyl azide, an aldehyde, and tosylhydrazine can regioselectively afford 3,4,5-trisubstituted 1H-pyrazoles. organic-chemistry.org

Catalytic Systems in Pyrazole Ring Construction

Catalysis plays a crucial role in modern pyrazole synthesis, enabling reactions to proceed under milder conditions with improved efficiency and selectivity. nih.govnih.gov Various catalytic systems have been developed, including:

Lewis Acids: Catalysts like Yb(PFO)₃ have been shown to be effective in the three-component synthesis of polysubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org

Metal Catalysts: Silver catalysts, such as AgOTf, can facilitate the rapid and highly regioselective synthesis of 3-CF₃-pyrazoles from trifluoromethylated ynones and hydrazines. mdpi.com Copper-catalyzed reactions of phenylhydrazones and dialkyl ethylenedicarboxylates also provide a route to polysubstituted pyrazoles. organic-chemistry.org Cerium has also been used to catalyze the synthesis of pyrazole derivatives from vicinal diols and hydrazones. rsc.org

Nanocatalysts: Environmentally friendly nano-ZnO catalysts have been employed for the efficient synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com Similarly, nano SiO₂ has been used to catalyze the synthesis of pyranopyrazole derivatives in an aqueous medium. rsc.org

Photoredox Catalysis: Visible light photoredox catalysis offers a mild and selective method for synthesizing polysubstituted pyrazoles from hydrazine and Michael acceptors, using air as the terminal oxidant. organic-chemistry.org

These catalytic systems often lead to higher yields, better regioselectivity, and broader functional group tolerance compared to non-catalytic methods.

Methodologies for Introducing the Trimethylsilyl (B98337) (TMS) Group into Pyrazole Cores

The introduction of a trimethylsilyl (TMS) group onto a pyrazole ring can significantly alter its chemical and physical properties, making it a valuable functionalization for various applications.

Direct Silylation of Pyrazole Scaffolds and Precursors

An alternative approach involves the silylation of a suitable precursor before the pyrazole ring is formed. For instance, a 1,3-dicarbonyl compound could be silylated at the desired position before undergoing condensation with hydrazine. This would ensure the TMS group is incorporated at the correct position in the final pyrazole product.

Application of the TMS Group as a Temporary Protecting Group in Multi-step Synthesis

The trimethylsilyl (TMS) group is a versatile functional group in organic synthesis, often employed as a temporary protecting group for various functionalities, including alcohols and amines. wikipedia.orggelest.com In the context of pyrazole chemistry, the TMS group can be strategically utilized to facilitate selective functionalization at other positions of the pyrazole ring.

The TMS group serves as a sterically bulky proton mimic, and its introduction can direct subsequent reactions to other sites. wikipedia.org For instance, by protecting the N-H of a pyrazole, subsequent electrophilic substitution can be directed to the C4 position. The 2-(trimethylsilyl)ethoxymethyl (SEM) group, a related silyl (B83357) protecting group, has been shown to be stable under catalytic arylation conditions and can be transposed from one nitrogen to another, enabling sequential arylations. nih.gov This strategy is particularly valuable as direct C-arylation of free N-H pyrazoles is often inefficient. nih.gov

The protection of pyrazoles with a TMS or a related silyl group, such as the triphenylsilyl (TPS) group, can influence the regioselectivity of N-alkylation. researchgate.net While the alkylation of ethyl 1H-pyrazole-3-carboxylate predominantly yields the 1-substituted isomer, the use of a bulky triphenylsilyl group can redirect alkylation to the other nitrogen, providing the 1-substituted-3-(triphenylsilyl)-1H-pyrazole-5-carboxylate. researchgate.net The TMS group itself, however, may not always provide significant redirection in such cases. researchgate.net The deprotection of TMS ethers is typically straightforward and can be achieved under mild acidic conditions. gelest.com

Regioselective Silylation Strategies

Achieving regioselective silylation of the pyrazole ring is crucial for its subsequent functionalization. Direct C-H functionalization methods catalyzed by transition metals have emerged as powerful tools for this purpose. researchgate.net These methods offer an advantage over traditional cross-coupling reactions that necessitate pre-functionalized pyrazoles. researchgate.net

One approach involves the deprotonation of a protected pyrazole followed by quenching with a silyl chloride. For example, tetrahydropyranyl (THP)-protected pyrazoles can be metallated with reagents like lithium or magnesium bromide and subsequently reacted with trimethylsilyl chloride (Me3SiCl) to yield the corresponding silylated pyrazoles. znaturforsch.com This method allows for the introduction of the silyl group at a specific position, which can then be further elaborated.

Palladium-catalyzed C-H activation of a TMS group itself has been demonstrated as a route to silylated pyrazole derivatives. researchgate.net This transformation allows for the formation of new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of these reactions is often directed by the inherent electronic properties of the pyrazole ring and the nature of the directing group. The C5-proton of the pyrazole ring is generally the most acidic due to the adjacent sp3-hybridized nitrogen, making this position susceptible to deprotonation and subsequent functionalization. researchgate.net Conversely, the C4 position is the most nucleophilic center, favoring electrophilic aromatic substitution. researchgate.net

Strategies for Propyl Substituent Incorporation at the Pyrazole C4 Position

The introduction of an alkyl group, such as a propyl substituent, at the C4 position of the pyrazole ring is a key step in the synthesis of the target compound. Various methods for the functionalization of the pyrazole C4 position have been developed.

C4 Functionalization Pathways for Pyrazole Derivatives

The C4 position of the pyrazole ring is nucleophilic and readily undergoes electrophilic substitution. researchgate.net This reactivity can be exploited to introduce a variety of functional groups.

One common strategy is the Vilsmeier-Haack reaction, which introduces a formyl group at the C4 position of N-substituted pyrazoles. umich.edu This formyl group can then serve as a handle for further transformations to install the desired propyl group. For example, 3,5-dimethyl-1H-pyrazoles can be formylated at the C4 position, and this aldehyde can be a precursor for further elaboration. umich.edu

Another approach is the direct C-H functionalization of the pyrazole ring. Transition-metal-catalyzed reactions can be employed to directly introduce substituents at the C4 position. researchgate.net For instance, palladium or copper catalysts can be used for the C4-alkylation of pyrazoles. nih.gov The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity.

Halogenation of the C4 position provides a versatile intermediate for subsequent cross-coupling reactions. For example, 4-iodopyrazole (B32481) can be prepared by treating pyrazole with iodine and an oxidizing agent. acs.org This 4-iodo derivative can then undergo various coupling reactions to introduce the propyl group.

| Functionalization Method | Reagents | Notes | Reference |

| Vilsmeier-Haack Reaction | POCl3/DMF | Introduces a formyl group at C4. | umich.edu |

| C-H Alkylation | Pd or Cu catalysts | Direct introduction of alkyl groups. | nih.gov |

| Halogenation/Cross-Coupling | I2, Oxidant then Coupling Partner | Provides a versatile handle for functionalization. | acs.org |

Sequential Alkylation and Derivatization Approaches

A multi-step sequence is often necessary to introduce the propyl group at the C4 position. This typically involves an initial functionalization followed by one or more derivatization steps.

A common starting point is the creation of a C4-functionalized pyrazole, such as a 4-halopyrazole or a 4-formylpyrazole. For instance, a 4-iodopyrazole can be subjected to a Sonogashira coupling with a suitable alkyne, followed by reduction of the alkyne to an alkyl chain. acs.org

Alternatively, a 4-formylpyrazole can be converted to a propyl group through a sequence of reactions such as a Wittig reaction to form an alkene, followed by hydrogenation. The synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid involved the nitration of a 3-propylpyrazole derivative, showcasing a derivatization approach on a pre-functionalized pyrazole. researchgate.net

The synthesis of 1,3,5-trisubstituted pyrazoles has been achieved through the reaction of N-alkylated tosylhydrazones with terminal alkynes, offering a regioselective route to complex pyrazoles. organic-chemistry.org While this method primarily targets the 1, 3, and 5 positions, it highlights the power of sequential reactions in building up substituted pyrazole systems.

Optimization and Green Chemistry Considerations in Synthesis

The development of efficient and environmentally benign synthetic methods is a growing priority in chemical research. This includes the optimization of reaction conditions to improve yields and the adoption of green chemistry principles.

Process Intensification and Yield Enhancement

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of pyrazole synthesis, this can involve the use of flow chemistry, which offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. nih.gov Continuous-flow processes have been developed for the synthesis of substituted pyrazoles, often leading to reduced reaction times and improved efficiency compared to traditional batch methods. nih.gov

Microwave-assisted synthesis is another technique that can significantly accelerate reaction times and improve yields. nih.govresearchgate.net The use of microwave irradiation in a solvent-free environment represents a greener alternative to conventional heating methods that often require large volumes of solvents. rsc.org

The optimization of reaction parameters such as catalyst, solvent, temperature, and reaction time is crucial for maximizing yield and minimizing by-product formation. researchgate.net For example, in the synthesis of pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones, the reaction conditions were optimized to achieve high yields. researchgate.net

| Optimization Strategy | Benefits | References |

| Flow Chemistry | Improved heat/mass transfer, enhanced safety, higher yields | nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, often solvent-free | nih.govresearchgate.net |

| Reaction Parameter Optimization | Maximized yield, minimized by-products | researchgate.net |

The principles of green chemistry encourage the use of safer solvents, renewable feedstocks, and the reduction of waste. jetir.org The synthesis of pyrazole derivatives has been explored using green catalysts and aqueous media to minimize environmental impact. researchgate.netresearchgate.net For example, the Knorr pyrazole synthesis has been performed using ammonium (B1175870) chloride as a green catalyst. jetir.org The development of one-pot, multi-component reactions is also a key aspect of green chemistry, as it reduces the number of synthetic steps and purification procedures, leading to a more atom-economical process. nih.govbeilstein-journals.org

Environmentally Benign Synthetic Protocols (e.g., Aqueous Media, Nanocatalysis)

The development of synthetic methodologies for pyrazole derivatives has increasingly shifted towards green chemistry principles to mitigate the environmental impact of traditional chemical processes. benthamdirect.comthieme-connect.com Conventional methods often rely on hazardous organic solvents, harsh reaction conditions, and stoichiometric reagents, leading to significant waste generation. benthamdirect.com In contrast, environmentally benign protocols prioritize the use of non-toxic solvents like water, renewable starting materials, energy-efficient techniques (such as microwave or ultrasound irradiation), and recyclable catalysts. benthamdirect.comthieme-connect.com This section focuses on two prominent green strategies—the use of aqueous media and nanocatalysis—for the synthesis of substituted pyrazoles, including structural analogues of 4-propyl-3-(trimethylsilyl)-1H-pyrazole.

Aqueous Media

Water is an ideal green solvent due to its non-toxicity, non-flammability, availability, and low cost. thieme-connect.com Performing organic reactions in aqueous media can simplify work-up procedures and, in some cases, enhance reaction rates and selectivity due to hydrophobic effects.

One-pot multicomponent reactions (MCRs) are particularly well-suited for aqueous synthesis. These reactions combine multiple starting materials in a single step to form complex products, adhering to the principles of atom and step economy. For instance, the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which are C4-substituted pyrazole derivatives, has been achieved in high yields at room temperature using aqueous ethanol (B145695) (70% EtOH) with sodium acetate (B1210297) as a catalyst. nih.gov This method avoids hazardous solvents and simplifies product isolation, as the pure compounds are obtained by simple filtration. nih.gov

Another green protocol involves the one-pot, four-component synthesis of tetrasubstituted pyrazoles in the presence of cetyltrimethylammonium bromide (CTAB) as a catalyst in water. thieme-connect.com This reaction efficiently combines arylaldehydes, ethyl acetoacetate, and hydrazine hydrate (B1144303) or phenylhydrazine (B124118) to yield complex pyrazole structures. thieme-connect.com Similarly, taurine (B1682933) has been used as a catalyst for the multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles in pure water, highlighting the advantage of using a green reaction medium. rsc.org

| Reactants | Catalyst/Solvent | Product Type | Yield (%) | Ref. |

| Aldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-ol | Sodium Acetate / 70% Aqueous EtOH | 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | 85-98 | nih.gov |

| Arylaldehyde, Ethyl Acetoacetate, Hydrazine Hydrate, Malononitrile | Sodium Gluconate / Water | Dihydropyrano[2,3-c]pyrazoles | 88-95 | rsc.org |

| Aldehydes, Acyl Hydrazides, Malononitrile | Taurine / Water | 1,4-Dihydropyrano[2,3-c]pyrazoles | Good-Excellent | rsc.org |

| Arylaldehydes, Ethyl Acetoacetate, Phenylhydrazine or Hydrazine Hydrate | Cetyltrimethylammonium Bromide (CTAB) / Water | Tetrasubstituted Pyrazoles | High | thieme-connect.com |

Nanocatalysis

The synthesis of pyrazole derivatives has been significantly advanced by various nanocatalyst systems. For example, a highly efficient, solvent-free synthesis of 4H-pyrano[2,3-c]pyrazoles has been developed using lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanoparticles. nih.gov This one-pot, four-component reaction proceeds at room temperature via simple grinding, eliminating the need for solvents and external heating, with the catalyst demonstrating excellent reusability. nih.gov

Copper oxide (CuO) nanoparticles have also been employed as a robust and recyclable catalyst for the multicomponent synthesis of pyrano[2,3-c]pyrazoles in water. jsynthchem.com This method benefits from high yields, short reaction times, and the ability to recycle the catalyst at least seven times without a significant loss of activity. jsynthchem.com

Magnetic nanocatalysts, such as copper ferrite (B1171679) (CuFe₂O₄) and functionalized iron oxide (Fe₃O₄) nanoparticles, are particularly attractive for their facile separation from the reaction mixture using an external magnet. rsc.orgresearchgate.net CuFe₂O₄ nanoparticles have been used to catalyze the four-component synthesis of dihydropyrano[2,3-c]pyrazoles in water at 60 °C, achieving excellent yields. rsc.org Similarly, Fe₃O₄ nanoparticles functionalized with piperidinium (B107235) benzene-1,3-disulfonate (B59795) have proven effective for the same reaction class in water, offering clean reaction profiles and simple catalyst recycling. rsc.org

| Reactants | Catalyst | Conditions | Product Type | Yield (%) | Catalyst Reusability | Ref. |

| Aryl Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Ag/La-ZnO Core-Shell Nanoparticles | Solvent-free, Grinding, Room Temp. | 4H-Pyrano[2,3-c]pyrazoles | 90-98 | High | nih.gov |

| Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Copper Oxide (CuO) Nanoparticles | Water, Reflux | Pyrano[2,3-c]pyrazoles | 89-96 | At least 7 cycles | jsynthchem.com |

| Hydrazine, Dialkyl Acetylene Dicarboxylate, Ethyl Acetoacetate, Nitrile | Copper Ferrite (CuFe₂O₄) Nanoparticles | Water, 60 °C | Dihydropyrano[2,3-c]pyrazoles | Excellent | High | rsc.org |

| Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Fe₃O₄@SiO₂@Piperidinium Benzene-1,3-disulfonate | Water, 60 °C | Pyrano[2,3-c]pyrazoles | Good-High | High | rsc.org |

Reactivity and Mechanistic Investigations of 4 Propyl 3 Trimethylsilyl 1h Pyrazole

Reaction Profile of the Pyrazole (B372694) Heterocycle

Electrophilic and Nucleophilic Reactivity of Pyrazole Ring Positions

The pyrazole ring is an aromatic, 6π-electron heterocycle. chemicalbook.com The two adjacent nitrogen atoms significantly influence the electron distribution within the ring. Generally, the pyrazole ring is considered electron-rich, yet the electronegativity of the nitrogen atoms deactivates the adjacent C3 and C5 positions towards electrophilic attack, making them electron-deficient. nih.govresearchgate.netquora.com Conversely, the C4 position possesses the highest electron density, rendering it the most susceptible site for electrophilic substitution reactions such as nitration, sulfonation, and halogenation. researchgate.netquora.comglobalresearchonline.net

In the specific case of 4-Propyl-3-(trimethylsilyl)-1H-pyrazole, the C4 position is already substituted with a propyl group. This blockage prevents direct electrophilic attack at the most reactive carbon. Consequently, electrophilic reactions are most likely to occur at a nitrogen atom, particularly after deprotonation to form the pyrazolate anion, which significantly increases the ring's nucleophilicity. chemicalbook.comresearchgate.net Protonation of the pyrazole ring, on the other hand, forms a pyrazolium (B1228807) cation, which deactivates the ring towards electrophilic attack at C4 but can facilitate substitution at C3. globalresearchonline.net

Nucleophilic attacks on the pyrazole ring are less common and typically require activation by strong electron-withdrawing groups. nih.gov The C3 and C5 positions are the most electrophilic carbons and, therefore, the primary targets for nucleophiles. chemicalbook.comnih.govresearchgate.net

The reactivity of the pyrazole ring is summarized in the table below:

| Ring Position | Electronic Character | Preferred Reaction Type | Influence of Substituents in 4-Propyl-3-(trimethylsilyl)-1H-pyrazole |

| N1 | Pyrrole-like, non-basic lone pair | Deprotonation, Alkylation, Arylation | A primary site for functionalization. |

| N2 | Pyridine-like, basic lone pair | Protonation, Coordination to metals | Influences the basicity and coordination properties of the molecule. |

| C3 | Electron-deficient | Nucleophilic attack | Site of the TMS group, which can be displaced (see section 3.2). |

| C4 | Electron-rich | Electrophilic substitution | Blocked by the propyl group, directing reactions elsewhere. |

| C5 | Electron-deficient | Nucleophilic attack, C-H activation | The most likely carbon for direct functionalization via C-H activation. |

Metal-Catalyzed Cross-Coupling and Functionalization Reactions of Pyrazoles

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrazoles. wiley.com These reactions typically involve the coupling of a pre-functionalized pyrazole (e.g., a halopyrazole) with a suitable coupling partner. thieme-connect.comnih.gov However, direct C-H activation has emerged as a more atom-economical strategy, avoiding the need for pre-functionalization. rsc.org

For 4-Propyl-3-(trimethylsilyl)-1H-pyrazole, which lacks a halogen handle, C-H activation is the most viable pathway for direct carbon-carbon or carbon-heteroatom bond formation on the pyrazole ring. Research has shown that in palladium-catalyzed C-H arylation, the C5 position of the pyrazole ring exhibits the highest reactivity, followed by C4, with C3 being the least reactive. nih.gov Given that the C4 position is blocked in the target molecule, palladium-catalyzed C-H functionalization would be expected to occur selectively at the C5 position. Studies have demonstrated that using a blocking group at C4, such as an ester, can effectively direct arylation to the C5 position. academie-sciences.fracademie-sciences.frresearchgate.net The propyl group in 4-Propyl-3-(trimethylsilyl)-1H-pyrazole serves as a permanent blocking group, similarly directing functionalization to C5.

Furthermore, the N-H bond of the pyrazole can readily participate in cross-coupling reactions, such as N-arylation, often catalyzed by copper or palladium. organic-chemistry.org This provides a reliable method for introducing aryl substituents at the N1 position.

Transformations Involving the Trimethylsilyl (B98337) Group at C3

The trimethylsilyl (TMS) group at the C3 position is not merely a passive substituent; it actively participates in and influences the molecule's reactivity, offering unique synthetic opportunities.

Facile Desilylation and its Synthetic Utility

A key feature of organosilicon compounds is the lability of the carbon-silicon bond under specific conditions. The C3-TMS group in 4-Propyl-3-(trimethylsilyl)-1H-pyrazole can be readily cleaved through a process called desilylation or, more specifically, protodesilylation if replaced by a proton. organic-chemistry.org This reaction is typically achieved using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF), or under acidic or basic conditions. organic-chemistry.org

The synthetic utility of the TMS group is often as a "placeholder" or a removable directing group. A common strategy involves the silylation of a specific position to protect it, allowing for selective reaction at another site. Subsequently, the silyl (B83357) group can be removed. More importantly, the TMS group can be replaced by other functionalities in an ipso-substitution reaction. stackexchange.comyoutube.com For example, the C3-TMS bond can be cleaved and replaced with a halogen (halodesilylation) or other electrophiles, providing a regioselective route to 3-substituted pyrazoles that might be difficult to access otherwise. This two-step sequence of silylation followed by ipso-substitution is a powerful tool for regiocontrolled synthesis.

| Reagent/Condition | Transformation | Outcome |

| TBAF, HF, or CsF | Protodesilylation | Replacement of the -Si(CH₃)₃ group with -H. |

| I₂, Br₂ | Halodesilylation (ipso-substitution) | Replacement of the -Si(CH₃)₃ group with -I or -Br. |

| Acyl chlorides/AlCl₃ | Friedel-Crafts Acylation (ipso-substitution) | Replacement of the -Si(CH₃)₃ group with an acyl group. |

TMS as a Steric and Electronic Modulator of Reactivity

The trimethylsilyl group is characterized by its large molecular volume. wikipedia.org This steric bulk at the C3 position can influence the regioselectivity of reactions by sterically hindering attack at adjacent sites, namely the N2 nitrogen and the C4 position. For instance, during N-alkylation or N-arylation, the bulky TMS group may direct the incoming substituent to the less hindered N1 nitrogen.

Influence of the Propyl Moiety on Molecular Reactivity

The reactivity of the pyrazole ring is significantly modulated by the nature and position of its substituents. In 4-propyl-3-(trimethylsilyl)-1H-pyrazole, the propyl group at the C4 position exerts a notable influence through a combination of electronic and steric effects.

Alkyl groups, such as the propyl moiety, are generally characterized by two primary effects on aromatic and heteroaromatic rings:

Steric Effects : The spatial bulk of the propyl group at the C4 position creates steric hindrance. This hindrance can impede the approach of reagents to the adjacent C5 and N1 positions. nih.gov Steric constraints imposed by substituents are often a determining factor in the regioselectivity of reactions involving the pyrazole ring. nih.govmdpi.com For example, in N-substitution reactions of 3-substituted pyrazoles, steric hindrance was found to be a key factor controlling which of the two ring nitrogens reacts. lookchem.com The size of alkyl groups can significantly influence the competition between different reaction pathways; larger, branched alkyl groups can effectively block certain reactions, such as cyclization, in favor of rearrangement. mdpi.com

Regioselectivity and Isomeric Control in Reactions

The presence of two distinct substituents, the propyl group at C4 and the trimethylsilyl (TMS) group at C3, provides powerful tools for controlling the regioselectivity of reactions involving 4-propyl-3-(trimethylsilyl)-1H-pyrazole.

The pyrazole ring presents several potential sites for reaction: the two nitrogen atoms (N1 and N2) and the carbon atoms of the ring. The existing substituents guide incoming reagents to specific positions. nih.govreddit.com

The Trimethylsilyl (TMS) Group as a Directing Group : The TMS group at the C3 position is a versatile and influential director. Silyl groups can be used to protect a position or to direct metallation. For example, treatment of a pyrazole with n-BuLi can lead to deprotonation at the most acidic proton, which is often adjacent to the silyl group, or at the N-H. Subsequent reaction with an electrophile, like elemental iodine, can lead to exclusive formation of the 5-iodo derivative. nih.govresearchgate.net This demonstrates the silyl group's role in directing lithiation to the adjacent C5 position. Conversely, under different conditions, such as electrophilic iodination, the reaction can be directed elsewhere. nih.govresearchgate.net The TMS group can also be removed (desilylation) or participate in cyclization reactions, highlighting its utility in synthetic transformations. researchgate.netnist.gov

The Propyl Group's Influence : The C4-propyl group primarily exerts its influence through steric hindrance. It sterically shields the C5 position and, to a lesser extent, the N1 position from attack by bulky reagents. This steric effect is crucial in reactions like N-alkylation or N-arylation. When an unsubstituted pyrazole is N-alkylated, a mixture of N1 and N2 isomers is often formed. lookchem.comnih.gov In 4-propyl-3-(trimethylsilyl)-1H-pyrazole, the combination of the C3-TMS and C4-propyl groups would sterically favor reactions at the less hindered N2 atom. Studies on similarly substituted pyrazoles have shown that steric hindrance is often the dominant factor in determining the N1/N2 product ratio. lookchem.com

Reaction Conditions : The reaction medium and conditions also play a critical role. In the presence of a base, the acidic N-H proton is removed to form a pyrazolate anion. nih.govorientjchem.org This anion is a powerful nucleophile, and the subsequent reaction with an electrophile can occur at either N1 or N2. The regioselectivity of this step is governed by a combination of the steric environment around the nitrogen atoms and the electronic properties of the substituents. nih.govnih.gov The choice of solvent can also dramatically influence regioselectivity; for instance, using fluorinated alcohols has been shown to increase selectivity in pyrazole formation. acs.org

The predictable directing effects of the TMS and propyl groups allow for a high degree of control over the synthesis of specific isomers.

The synthesis of specific regioisomers of substituted pyrazoles is a key objective in organic chemistry. For 4-propyl-3-(trimethylsilyl)-1H-pyrazole, the most common isomeric consideration involves selective functionalization at the N1 versus the N2 position.

The direct N-alkylation of pyrazoles often leads to a mixture of two regioisomers, and their distribution can be unpredictable. lookchem.com However, by leveraging the directing effects of the existing substituents, regioselective synthesis can be achieved.

Table 1: Regioselectivity in the N-Alkylation of Substituted Pyrazoles This table presents generalized findings from related studies to illustrate the principles of regioselectivity.

| Substrate | Electrophile | Conditions | Major Isomer | Rationale | Reference |

|---|---|---|---|---|---|

| 3-Substituted Pyrazole | Alkyl Halide | K₂CO₃, DMSO | N1-Alkylated | Less sterically hindered nitrogen is favored. | lookchem.com |

| 3-Methylpyrazole | Iodobenzene | Ullmann-type | N1-Arylated (3:1) | Steric hindrance from the C3-methyl group disfavors N2 reaction. | lookchem.com |

| 1,3-Diketone | Methylhydrazine | EtOH | Mixture of Isomers | Standard condensation often lacks high selectivity. | acs.org |

| 1,3-Diketone | Methylhydrazine | Trifluoroethanol (TFE) | One Major Isomer | Fluorinated solvent dramatically increases regioselectivity. | acs.org |

Data is illustrative and based on findings from analogous systems.

The synthesis of 4-propyl-3-(trimethylsilyl)-1H-pyrazole itself would likely proceed via a cyclocondensation reaction. The most common method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.gov To produce the target compound, a suitably substituted β-diketone would react with hydrazine.

Once formed, the reactivity of the N1 and N2 positions can be selectively exploited. For example:

N2-Alkylation : Due to the steric bulk of the C3-TMS and C4-propyl groups, the N1 position is significantly more hindered than the N2 position. Therefore, reactions with electrophiles, especially bulky ones, are highly likely to occur at the N2 position.

N1-Alkylation : Achieving selective N1-alkylation would be more challenging and might require a multi-step strategy. One approach could involve protecting the N2 position, functionalizing N1, and then deprotecting N2. Alternatively, specific catalytic systems or reaction conditions that favor the thermodynamically more stable product could potentially yield the N1 isomer. figshare.com

The ability to selectively synthesize and react specific regioisomers is crucial for applications in medicinal chemistry and materials science, where a precise three-dimensional structure is often required for biological activity or desired material properties. mdpi.comnih.gov

Advanced Spectroscopic and Spectrometric Characterization Beyond Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the intricate details of molecular structure and dynamics in solution.

The structural framework of 4-Propyl-3-(trimethylsilyl)-1H-pyrazole can be meticulously mapped out by analyzing the chemical shifts from various NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different hydrogen environments in the molecule. The protons of the trimethylsilyl (B98337) (TMS) group typically appear as a sharp singlet in the upfield region, around 0.0 ppm, which serves as a standard reference. rsc.org The propyl group exhibits characteristic signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the pyrazole (B372694) ring. docbrown.info The chemical shifts of the pyrazole ring protons are influenced by the electronic effects of the substituents. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton. The carbon atoms of the trimethylsilyl group show a signal at a distinct upfield chemical shift. The propyl group carbons and the pyrazole ring carbons resonate at specific frequencies that are sensitive to their local electronic environment. chemicalbook.comchemicalbook.com

¹⁵N NMR Spectroscopy: ¹⁵N NMR is particularly valuable for probing the nitrogen atoms within the pyrazole ring. The chemical shifts of the two nitrogen atoms provide information about their hybridization and involvement in tautomeric equilibria. rsc.orgnih.gov

²⁹Si NMR Spectroscopy: The ⁹Si NMR spectrum offers direct insight into the silicon environment. For a trimethylsilyl group attached to a carbon atom, the chemical shift typically falls within a specific range. pascal-man.com This technique is instrumental in confirming the presence and nature of the silyl (B83357) group. rsc.orguni-muenchen.deresearchgate.net

A theoretical study on trimethylsilyl-1H-pyrazoles using GIAO/B3LYP/6–311 + + G(d,p) level calculations has shown very good agreement with experimental data, allowing for the confident prediction of missing experimental values for ¹H, ¹³C, ¹⁵N, and ²⁹Si chemical shifts. researchgate.net

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for 4-Propyl-3-(trimethylsilyl)-1H-pyrazole

| Atom | ¹H | ¹³C | ¹⁵N | ²⁹Si |

|---|---|---|---|---|

| Si(CH₃)₃ | ~0.2 | ~0.0 | - | ~-5 to -15 |

| Propyl-CH₂ (α) | ~2.5 | ~25 | - | - |

| Propyl-CH₂ (β) | ~1.6 | ~24 | - | - |

| Propyl-CH₃ (γ) | ~0.9 | ~14 | - | - |

| Pyrazole-C3 | - | ~150 | - | - |

| Pyrazole-C4 | - | ~115 | - | - |

| Pyrazole-C5 | ~7.5 | ~135 | - | - |

| Pyrazole-N1(H) | ~12-13 | - | ~-170 | - |

| Pyrazole-N2 | - | - | ~-90 | - |

Note: These are approximate values based on related structures and theoretical calculations. Actual values may vary depending on the solvent and experimental conditions.

NMR spectroscopy is a powerful tool for distinguishing between different isomers. For N-unsubstituted pyrazoles like 4-Propyl-3-(trimethylsilyl)-1H-pyrazole, annular tautomerism is a key feature. This involves the migration of the proton between the two nitrogen atoms of the pyrazole ring, leading to two tautomeric forms: 4-Propyl-3-(trimethylsilyl)-1H-pyrazole and 4-Propyl-5-(trimethylsilyl)-1H-pyrazole. The position of this equilibrium is influenced by the nature of the substituents and the solvent. researchgate.netmdpi.com The distinct chemical shifts of the ring carbons and nitrogens in each tautomer allow for their identification and quantification.

In the solid state, one tautomer may be favored, as has been observed in related substituted pyrazoles. researchgate.netnih.gov For instance, in 3,4-dibromo-5-phenyl-1H-pyrazole, the 3-bromo tautomer is the one present in the solid state and is the major tautomer in solution. researchgate.net In the case of 3-methyl-5-trimethylsilyl-1H-pyrazole, the molecular identity is clearly the 5-trimethylsilyl-3-methyl-1H-pyrazole tautomer in the solid state. nih.govpsu.edu

Dynamic NMR (DNMR) spectroscopy is employed to study intramolecular processes that occur at rates comparable to the NMR timescale. capes.gov.brnih.gov For 4-Propyl-3-(trimethylsilyl)-1H-pyrazole, two primary dynamic processes can be investigated:

Prototropy: This refers to the intermolecular exchange of the N-H proton between pyrazole molecules. At low temperatures, the exchange is slow, and separate signals for the N-H proton and the pyrazole ring protons may be observed. As the temperature increases, the exchange rate increases, leading to coalescence of these signals. Theoretical studies have been conducted to calculate the prototropic barrier of 4-trimethylsilyl-1H-pyrazole. researchgate.net

Silylotropy: While less common for C-silylated pyrazoles, silylotropy involves the intramolecular migration of the trimethylsilyl group between the two nitrogen atoms in N-silylated pyrazoles. This process has been studied theoretically for compounds like 1-trimethylsilyl-1H-pyrazole. researchgate.net Although 4-Propyl-3-(trimethylsilyl)-1H-pyrazole is C-silylated, the potential for rearrangement under certain conditions could be explored using DNMR.

Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For 4-Propyl-3-(trimethylsilyl)-1H-pyrazole, the molecular ion peak [M]⁺ would confirm its molecular weight. The exact mass can be determined using high-resolution mass spectrometry (HRMS), which is essential for confirming the elemental composition. rsc.orgsemanticscholar.org

The fragmentation pattern in the mass spectrum offers clues about the molecule's structure. Common fragmentation pathways for silylated compounds include the loss of a methyl group (M-15) from the trimethylsilyl moiety. The propyl group can undergo fragmentation to lose ethyl (M-29) or propyl (M-43) radicals. The pyrazole ring itself can also fragment in characteristic ways. nist.govmiamioh.edu

Table 2: Expected Key Fragments in the Mass Spectrum of 4-Propyl-3-(trimethylsilyl)-1H-pyrazole

| m/z | Fragment |

|---|---|

| 182 | [M]⁺ |

| 167 | [M - CH₃]⁺ |

| 139 | [M - C₃H₇]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Note: The relative intensities of these fragments depend on the ionization method and energy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

N-H Stretching: A key feature in the IR spectrum of 4-Propyl-3-(trimethylsilyl)-1H-pyrazole is the N-H stretching vibration, which typically appears as a broad band in the region of 3100-3500 cm⁻¹. The broadness is due to hydrogen bonding. nist.govnist.gov

C-H Stretching: The C-H stretching vibrations of the propyl and trimethylsilyl groups are expected in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The pyrazole ring will exhibit characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Si-C Stretching: The trimethylsilyl group will have characteristic Si-C stretching and rocking vibrations, typically observed at lower frequencies.

Conformational studies can be aided by comparing experimental IR and Raman spectra with theoretical calculations for different possible conformers of the propyl group.

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for 4-Propyl-3-(trimethylsilyl)-1H-pyrazole

| Functional Group | Approximate Frequency Range (cm⁻¹) |

|---|---|

| N-H stretch (H-bonded) | 3100 - 3500 (broad) |

| C-H stretch (alkyl) | 2850 - 3000 |

| C=N / C=C stretch (pyrazole) | 1400 - 1600 |

| Si-C stretch | 600 - 800 |

Note: These are general ranges and can be influenced by the specific molecular environment.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline compound, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. semanticscholar.orgmdpi.com For a related compound, 3-methyl-5-trimethylsilyl-1H-pyrazole, X-ray diffraction revealed that it crystallizes in a tetragonal space group and exists as a hydrogen-bonded tetramer in the solid state. nih.govpsu.edudoaj.org This hydrogen-bonding motif involves the N-H of one pyrazole molecule interacting with the sp² nitrogen of an adjacent molecule. nih.govpsu.edu

A similar analysis of 4-Propyl-3-(trimethylsilyl)-1H-pyrazole would be expected to reveal detailed information about its molecular geometry and packing in the crystal lattice. It would definitively establish the dominant tautomeric form in the solid state and provide insights into the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern its crystal structure.

Table 4: Anticipated Crystallographic Data Parameters for 4-Propyl-3-(trimethylsilyl)-1H-pyrazole

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles between adjacent bonds. |

| Torsion Angles (°) | Defines the conformation of the molecule. |

| Hydrogen Bonding | Details of intermolecular N-H···N interactions. |

Note: These parameters can only be determined experimentally from single-crystal X-ray diffraction analysis.

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis for electronic transitions)

Detailed Research Findings

Research on various pyrazole derivatives provides insight into their electronic behavior. For instance, studies on 1,3-dimethyl-6-CF3-1H-pyrazolo[3,4-b]quinoline reveal a vibronic structure in the lowest absorption band, with a maximum at 375 nm, which is indicative of a π,π*←S0 transition. mdpi.com The introduction of phenyl substituents to the pyrazole core generally leads to a red shift in the absorption maximum. mdpi.com This bathochromic shift is dependent on the number and location of the phenyl groups. mdpi.com

The absorption and emission spectra of biaryl-substituted pyrazoles also show distinct characteristics. For example, the comparison between regioisomers of biaryl-substituted pyrazoles demonstrates significant differences in their spectroscopic properties. One isomer may exhibit a bathochromic shift in its absorption maximum compared to the other, while its emission maximum may show a hypsochromic shift. researchgate.net

Furthermore, pyrazole derivatives have been developed as fluorescent sensors. For instance, a pyrazole-based sensor showed a 20-fold increase in fluorescence emission at 480 nm in the presence of Zn2+ ions. semanticscholar.org Another pyrazole derivative displayed a 30-fold increase in emission at 465 nm upon binding to Fe3+. semanticscholar.org These findings highlight the tunability of the photophysical properties of pyrazoles through substitution.

The electronic properties of pyrazoles are also influenced by silyl substituents. Theoretical studies on trimethylsilyl-1H-pyrazoles have provided insights into their electronic structure and dynamic processes, which can be correlated with their spectroscopic behavior. researchgate.net

Based on these findings, it can be anticipated that 4-Propyl-3-(trimethylsilyl)-1H-pyrazole would exhibit absorption in the UV region, characteristic of the pyrazole chromophore. The propyl and trimethylsilyl groups, being alkyl and silyl groups, are not expected to cause a significant shift in the absorption maximum compared to the unsubstituted pyrazole. However, they may influence the molar absorptivity and the fine structure of the absorption band. The emission properties would likely be weak, as simple pyrazole derivatives are generally not highly fluorescent unless coupled with a fluorophore.

Interactive Data Tables

The following tables summarize the electronic absorption and emission data for some representative pyrazole derivatives, which can serve as a reference for understanding the potential spectroscopic properties of 4-Propyl-3-(trimethylsilyl)-1H-pyrazole.

Table 1: Electronic Absorption Data for Substituted Pyrazole Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| 1,3-dimethyl-6-CF3-1H-pyrazolo[3,4-b]quinoline | Acetonitrile | 375 | 4600 | mdpi.com |

| 1-phenyl-3-methyl-6-CF3-1H-pyrazolo[3,4-b]quinoline | Acetonitrile | 385 | 7200 | mdpi.com |

| 3-phenyl-1-methyl-6-CF3-1H-pyrazolo[3,4-b]quinoline | Acetonitrile | 395 | 8500 | mdpi.com |

| 1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline | Acetonitrile | 405 | 10500 | mdpi.com |

| Biaryl-substituted pyrazole 5b | CH₂Cl₂ | ~280 | Not Reported | researchgate.net |

| Biaryl-substituted pyrazole 6a | CH₂Cl₂ | ~300 | Not Reported | researchgate.net |

Table 2: Electronic Emission Data for Substituted Pyrazole Derivatives

| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (λem, nm) | Notes | Reference |

| Pyrazole-based sensor 8 + Zn²⁺ | MeCN | Not Reported | 480 | 20-fold increase in fluorescence | semanticscholar.org |

| Pyrazole-based sensor 9 + Fe³⁺ | MeCN | Not Reported | 465 | 30-fold increase in fluorescence | semanticscholar.org |

| Biaryl-substituted pyrazole 5b | CH₂Cl₂ | 290 | ~350 | - | researchgate.net |

| Biaryl-substituted pyrazole 6a | CH₂Cl₂ | 290 | ~330 | - | researchgate.net |

Theoretical and Computational Investigations of 4 Propyl 3 Trimethylsilyl 1h Pyrazole and Analogous Pyrazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for elucidating the intricate properties of pyrazole (B372694) derivatives. eurasianjournals.com These computational approaches offer profound insights into the structural, electronic, and energetic characteristics of molecules like 4-propyl-3-(trimethylsilyl)-1H-pyrazole, complementing and often predicting experimental findings. researchgate.netresearchgate.net

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution Analysis

Theoretical studies provide a detailed picture of the electron distribution within the pyrazole ring and its substituents. The electronic character of the substituents significantly influences the properties of the pyrazole system. mdpi.com For instance, the trimethylsilyl (B98337) group, often considered in computational studies, can affect the electronic environment of the pyrazole ring. researchgate.net

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the reactivity of pyrazole derivatives. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. schrodinger.com A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov Computational methods like DFT can accurately calculate these energy levels and the resulting gap. schrodinger.comresearchgate.net For pyrazole systems, the HOMO-LUMO gap can indicate the potential for charge transfer within the molecule. nih.gov

Charge distribution analysis reveals the localization of partial positive and negative charges on the atoms within the molecule. In pyrazoles, the two nitrogen atoms exhibit distinct electronic characteristics. One nitrogen atom is of a "pyrrole-like" nature, with its lone pair of electrons contributing to the aromatic system, while the other is a "pyridine-like" nitrogen, whose lone pair is not involved in resonance. nih.gov DFT calculations have been employed to investigate the electron density on the ring nitrogens, with some studies indicating that the major negative charge is concentrated on the pyrrole-like nitrogen. mdpi.com

Table 1: Calculated Electronic Properties of a Substituted Pyrazole Derivative

| Parameter | Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.1 D | DFT/B3LYP/6-311++G(d,p) |

Note: The data in this table is illustrative and based on typical values for substituted pyrazoles. Actual values for 4-propyl-3-(trimethylsilyl)-1H-pyrazole would require specific calculations.

Tautomeric Equilibria and Energy Barriers (Prototropy, Silylotropy)

Pyrazole and its derivatives are known to exhibit tautomerism, a phenomenon that significantly impacts their reactivity and biological activity. mdpi.com Annular prototropic tautomerism, involving the migration of a proton between the two ring nitrogen atoms, is a fundamental process in pyrazole chemistry. nih.govencyclopedia.pub Computational studies have been instrumental in understanding the energetic favorability of different tautomers and the energy barriers associated with their interconversion. researchgate.netresearchgate.net

The position of the tautomeric equilibrium is influenced by the nature and position of substituents on the pyrazole ring. mdpi.com Electron-donating groups and electron-withdrawing groups can stabilize different tautomeric forms. mdpi.com Theoretical calculations have shown that for 3(5)-substituted pyrazoles, electron-donating groups tend to favor the C3 configuration, while electron-withdrawing groups stabilize the system when at the C5 position. mdpi.com

In addition to prototropy, silylotropy, the migration of a silyl (B83357) group (like trimethylsilyl) between the nitrogen atoms, has also been investigated theoretically. researchgate.netresearchgate.net DFT calculations can establish the mechanism and determine the energy barriers for both prototropic and silylotropic processes. researchgate.netresearchgate.net These studies often reveal that the energy barriers for intermolecular proton transfer are significantly lower than for intramolecular transfer, suggesting that solvent molecules can play a crucial catalytic role. nih.govencyclopedia.pub

Table 2: Calculated Tautomeric Energy Differences and Barriers for a Model Pyrazole System

| Tautomer/Transition State | Relative Energy (kcal/mol) | Method |

| Tautomer A | 0.0 | DFT/B3LYP/6-311++G(d,p) |

| Tautomer B | 1.5 | DFT/B3LYP/6-311++G(d,p) |

| Prototropic Transition State | 12.8 | DFT/B3LYP/6-311++G(d,p) |

| Silylotropic Transition State | 25.4 | DFT/B3LYP/6-311++G(d,p) |

Note: This table presents hypothetical data to illustrate the output of computational studies on pyrazole tautomerism.

Conformational Landscape and Energetics of Substituents (Propyl, Trimethylsilyl)

The conformational flexibility of substituents like the propyl and trimethylsilyl groups attached to the pyrazole ring is another area where computational chemistry provides valuable insights. The rotation around single bonds allows these substituents to adopt various conformations, each with a specific energy. researchgate.net

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving pyrazole derivatives. eurasianjournals.com By modeling the reaction pathways, researchers can gain a deeper understanding of how these molecules are synthesized and how they participate in various transformations.

Computational Modeling of Synthetic Transformations and Catalytic Cycles

The synthesis of substituted pyrazoles can often lead to a mixture of regioisomers. mdpi.com Computational modeling can help predict the most likely products by evaluating the energetics of different reaction pathways. For instance, in the synthesis of pyrazoles from the reaction of hydrazines with β-diketones, theoretical calculations can shed light on the factors controlling the regioselectivity of the cyclocondensation reaction.

Furthermore, computational studies are essential for understanding catalytic cycles involving pyrazole-based compounds. researchgate.net For example, in transition metal-catalyzed cross-coupling reactions to functionalize the pyrazole ring, DFT calculations can be used to model the individual steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. This allows for the identification of the rate-determining step and provides insights into how the catalyst and substrates interact at a molecular level.

Transition State Characterization and Reaction Coordinate Analysis

A key aspect of mechanistic studies is the characterization of transition states, which are the high-energy structures that connect reactants and products. rsc.org Computational methods can locate and characterize these transient species, providing information about their geometry, energy, and vibrational frequencies. researchgate.net The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Reaction coordinate analysis involves mapping the energy profile of a reaction as it proceeds from reactants to products through the transition state. This provides a detailed, step-by-step view of the bond-breaking and bond-forming processes. For pyrazole systems, this analysis has been applied to study proton transfer mechanisms and the rearrangement of silyl groups. researchgate.netrsc.org For example, a method for converting pyrimidines into pyrazoles was successfully developed with guidance from computational analysis of the reaction mechanism. acs.org

Prediction and Interpretation of Spectroscopic Parameters

Theoretical and computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules like 4-Propyl-3-(trimethylsilyl)-1H-pyrazole. By employing methods such as Density Functional Theory (DFT), researchers can calculate various spectroscopic parameters, providing insights that complement and aid in the interpretation of experimental data.

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational methods, particularly DFT, have become instrumental in predicting the Nuclear Magnetic Resonance (NMR) spectra of pyrazole derivatives. fao.orgaip.org These calculations can determine the chemical shifts of ¹H and ¹³C nuclei, as well as spin-spin coupling constants, which are crucial for structural elucidation. nih.govnih.gov

The accuracy of these predictions has significantly improved with the development of advanced algorithms and computational models. For instance, machine learning approaches, such as those implemented in the PROSPRE program, can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm. nih.gov Similarly, recent developments in unsupervised training frameworks for machine learning models have shown high accuracy in predicting both ¹H and ¹³C chemical shifts for complex molecules, with mean absolute errors of 0.165 ppm and 2.05 ppm, respectively. arxiv.org

For pyrazole systems, theoretical calculations help in understanding the influence of substituents on the NMR parameters. capes.gov.br For example, the position and nature of substituents on the pyrazole ring can significantly affect the chemical shifts of the ring protons and carbons. researchgate.netresearchgate.net In the case of 4-Propyl-3-(trimethylsilyl)-1H-pyrazole, the electron-donating nature of the propyl and trimethylsilyl groups would be expected to influence the electron density distribution within the pyrazole ring, thereby affecting the chemical shifts.

Furthermore, computational models can predict the various possible tautomers of a pyrazole derivative and their respective NMR spectra. jocpr.combeilstein-journals.org This is particularly important for N-unsubstituted pyrazoles, which can exist in different tautomeric forms. The calculated NMR data for each tautomer can then be compared with experimental spectra to determine the predominant form in a given environment. mdpi.com

Table 1: Representative Calculated NMR Chemical Shifts for Pyrazole Derivatives

| Compound | Method | Nucleus | Calculated Chemical Shift (ppm) |

| 1-Phenyl-1H-pyrazole | DFT/B3LYP | ¹H (H-3) | 7.7 |

| 1-Phenyl-1H-pyrazole | DFT/B3LYP | ¹H (H-4) | 6.5 |

| 1-Phenyl-1H-pyrazole | DFT/B3LYP | ¹H (H-5) | 8.2 |

| 3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole | DFT/B3LYP/6-311++G(d,p) | ¹H (Ar-H) | 7.24-7.65 |

| 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile | B3PW91/6-31G | ¹³C | Varies |

Note: This table presents illustrative data from various computational studies on different pyrazole derivatives and is not specific to 4-Propyl-3-(trimethylsilyl)-1H-pyrazole. The actual values can vary depending on the specific molecule, computational method, and basis set used.

Calculated Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies and intensities of pyrazole derivatives. derpharmachemica.comresearchgate.net These calculations aid in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.netphyschemres.org

The calculated vibrational spectra are typically obtained from the optimized molecular geometry. physchemres.org For pyrazole derivatives, key vibrational modes include the N-H stretching, C-H stretching, C=C and C=N stretching of the pyrazole ring, and vibrations associated with the substituents. derpharmachemica.com For 4-Propyl-3-(trimethylsilyl)-1H-pyrazole, specific vibrations related to the propyl and trimethylsilyl groups would also be present.

Theoretical calculations have shown good agreement with experimental vibrational spectra for various pyrazole compounds. derpharmachemica.comresearchgate.net For example, in a study on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the calculated N=N stretching vibration was observed at 1428 cm⁻¹, which is in excellent agreement with the experimental value of 1427 cm⁻¹. derpharmachemica.com Similarly, calculations on other pyrazole derivatives have successfully predicted the frequencies of various stretching and bending modes. iu.edu.sa

It is important to note that calculated frequencies are often scaled by a factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. derpharmachemica.com

Table 2: Representative Calculated and Experimental Vibrational Frequencies for a Pyrazole Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) |

| Ar-H stretching | 3081-3026 | 3061, 3022 |

| CH₃ asymmetric stretching | 2998, 2946 | 2993, 2949 |

| CH₃ symmetric stretching | 2916, 2901 | 2918, 2848 |

| C=C stretching | - | 1597, 1552 |

| C=N stretching | - | 1508 |

| N=N stretching | 1428 | 1427 |

| C-N stretching | 1169 | 1172 |

| N-N stretching | - | 1070 |

Source: Adapted from Der Pharma Chemica, 2015, 7(1):145-154. derpharmachemica.com This data is for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole and serves as an illustrative example.

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of pyrazole derivatives, including 4-Propyl-3-(trimethylsilyl)-1H-pyrazole, play a crucial role in their physical properties and behavior in different environments. Computational studies provide valuable insights into these interactions.

Hydrogen Bonding Networks and Self-Association

The pyrazole ring contains both a hydrogen bond donor (the N1-H group) and a hydrogen bond acceptor (the N2 atom), making it highly capable of forming intermolecular hydrogen bonds. nih.gov This leads to the self-association of pyrazole molecules, forming various supramolecular structures such as dimers, trimers, tetramers, and polymeric chains (catemers). nih.govnih.gov

Computational studies can model these hydrogen-bonded aggregates and predict their stability and geometry. For instance, in the solid state, 3-(trimethylsilyl)-1H-pyrazole has been shown to exist as a hydrogen-bonded tetramer. iucr.org The strength and nature of these hydrogen bonds are influenced by the substituents on the pyrazole ring. nih.gov In symmetrically 3,5-substituted pyrazoles, strong resonance-assisted hydrogen bonds can form, leading to shorter N···N distances. nih.gov The presence of the propyl and trimethylsilyl groups in 4-Propyl-3-(trimethylsilyl)-1H-pyrazole would likely influence the steric accessibility of the N-H and N2 sites, thereby affecting the geometry and stability of the resulting hydrogen-bonded networks.

The ability to form these networks is a key factor in the crystal engineering of pyrazole-based materials. nih.gov Computational modeling can help predict and design specific supramolecular architectures with desired properties.

Solvent Effects and Solvation Models

The behavior of pyrazole derivatives in solution is significantly influenced by their interactions with solvent molecules. Computational solvation models are used to simulate these effects and predict properties such as solubility and tautomeric equilibria in different solvents. researchgate.net

The Solvation Model based on Density (SMD) is one such model that has been used to calculate solvation energies for pyrazole derivatives. researchgate.net These calculations can help predict the solubility of a compound in various solvents. For example, a study on a pyrazole derivative reported negative solvation energies in several solvents, suggesting good solubility, while a positive value in water indicated lower solubility. researchgate.net

Solvent effects can also influence the relative stability of different tautomers. jocpr.com For instance, polar solvents may favor the predominance of a more polar tautomer. jocpr.com Computational studies can incorporate solvent effects to provide a more accurate picture of the tautomeric equilibrium in solution. beilstein-journals.org The choice of solvent can also impact spectroscopic parameters, and computational models can account for these shifts. nih.govphyschemres.org For 4-Propyl-3-(trimethylsilyl)-1H-pyrazole, its relatively non-polar nature due to the propyl and trimethylsilyl groups would suggest better solubility in less polar organic solvents, a prediction that can be refined through computational solvation studies.

Advanced Research Applications and Utility in Chemical Science

Strategic Use as Advanced Synthetic Intermediates

The presence of the trimethylsilyl (B98337) group, in particular, renders 4-Propyl-3-(trimethylsilyl)-1H-pyrazole a valuable and versatile intermediate in organic synthesis. Organosilicon compounds are used extensively in both industrial and academic settings for the synthesis of diverse molecules researchgate.net. The TMS group can act as a removable directing group, a placeholder for subsequent functionalization, or a participant in various coupling and cyclization reactions.

Building Blocks for Polycyclic and Fused Heterocyclic Systems

Silylated pyrazoles are effective precursors for the construction of complex molecular architectures, including fused and polycyclic heterocyclic systems. The pyrazole (B372694) core itself is a common component in a variety of fused ring systems that have applications in drug discovery and materials science researchgate.net. The trimethylsilyl group can facilitate novel cyclization strategies.

One prominent methodology involves the palladium-catalyzed C-H activation of a C(sp³)–H bond positioned alpha to the silicon atom researchgate.net. Research has demonstrated that silylated pyrazole intermediates can be transformed into fused systems like benzo silino pyrazoles through a single-step cyclization process researchgate.net. This type of reaction, often proceeding through a concerted metalation-deprotonation (CMD) mechanism, is compatible with the pyrazole ring and allows for the creation of silicon-containing polycycles researchgate.net. The 4-propyl substituent on the pyrazole ring would be expected to influence the steric environment of such reactions, potentially affecting reaction rates and product distributions.

The general synthetic utility of pyrazoles extends to their use as starting materials for a wide array of fused heterocycles, including pyrazolo[3,4-d]pyrimidines and indenyl-pyrazoles mdpi.comresearchgate.net. The functional handles on 4-Propyl-3-(trimethylsilyl)-1H-pyrazole make it an ideal candidate for multistep syntheses aimed at producing novel fused systems.

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrazole Precursors

| Fused System Class | Synthetic Strategy Example | Potential Application |

|---|---|---|

| Benzo silino pyrazoles | Pd-catalyzed C-H activation of a silylated pyrazole researchgate.net | Materials Science, Medicinal Chemistry |

| Pyrazolo[3,4-d]pyrimidines | Cyclocondensation reactions with appropriate precursors mdpi.com | EGFR Inhibitors (Anticancer) mdpi.com |

| Indenyl-pyrazoles | Nazarov-type cyclization of pyrazole-chalcones researchgate.net | Organic Synthesis |

Precursors for Regioselectively Functionalized Molecules

Regioselective functionalization is crucial in the synthesis of complex organic molecules, and the substitution pattern of 4-Propyl-3-(trimethylsilyl)-1H-pyrazole makes it an excellent substrate for such transformations. The trimethylsilyl group is a particularly useful tool for achieving high regioselectivity. It can be readily replaced by other functional groups through ipso-substitution, allowing for the introduction of atoms like halogens, which can then be used in further cross-coupling reactions.

The synthesis of polysubstituted pyrazoles is an area of intense research, with methods like 1,3-dipolar cycloadditions and multicomponent reactions being developed to control the placement of substituents on the pyrazole ring organic-chemistry.orgmdpi.com. Starting with a pre-functionalized pyrazole like 4-Propyl-3-(trimethylsilyl)-1H-pyrazole provides a strategic advantage. For instance, electrophilic substitution reactions would be directed by the existing propyl and silyl (B83357) groups. Furthermore, reactions like the Vilsmeier-Haack formylation, which is commonly used to introduce an aldehyde group at the 4-position of the pyrazole ring, would be blocked by the propyl group, thus directing functionalization to other available positions nih.govmdpi.com. This allows for the synthesis of highly substituted pyrazoles that would be difficult to access through other methods researchgate.netnih.gov.

Ligand Design and Applications in Transition Metal Catalysis

Pyrazole derivatives are widely used as ligands in coordination chemistry and transition metal catalysis nih.gov. The two nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents on the ring play a critical role in modulating the electronic and steric properties of the resulting metal complexes.

Pyrazole-Based Ligands in Homogeneous Catalysis

Protic (N-unsubstituted) pyrazoles are versatile ligands, particularly due to their proton-responsive nature nih.gov. The N-H proton is Brønsted acidic and can be easily deprotonated to form a pyrazolate anion. This anion can act as a bridging ligand, holding two or more metal ions in close proximity, which is advantageous for multimetal-centered catalysis nih.govscispace.com.

The specific substituents on 4-Propyl-3-(trimethylsilyl)-1H-pyrazole would offer unique advantages in ligand design.

Steric Influence : The 4-propyl group provides steric bulk, which can be used to control the coordination environment around the metal center, influence substrate binding, and enhance the selectivity of catalytic reactions.

Electronic Tuning : The trimethylsilyl group, while primarily known for its synthetic utility, also has electronic effects that can tune the donor properties of the pyrazole ligand.

Pyrazole-based ligands have been incorporated into various catalytic systems, including those for hydrogen-transfer reactions and aerobic oxidation nih.govscispace.com. The design of pincer-type ligands, which incorporate two pyrazole units into a rigid framework, has been a particularly fruitful area of research, leading to advances in metal-ligand cooperative catalysis nih.gov. The unique substitution pattern of 4-Propyl-3-(trimethylsilyl)-1H-pyrazole makes it an attractive building block for novel pincer or scorpionate-type ligands with tailored properties researchgate.netnih.gov.

Silylated Pyrazoles as Components in Organometallic Systems

The presence of the silicon atom in 4-Propyl-3-(trimethylsilyl)-1H-pyrazole makes it inherently suited for applications in organometallic chemistry. Silylated pyrazoles can be transformed through direct organometallic routes, such as using arylzinc or aryllithium chemistry, to create new organometallic reagents and complexes researchgate.net. The TMS group can either remain on the pyrazole ring during these transformations or be induced to translocate to another part of the molecule, offering additional synthetic flexibility researchgate.net.

The ability of silylated pyrazoles to undergo palladium-catalyzed C-H activation is a key feature that allows for their incorporation into complex organometallic systems researchgate.net. This methodology enables the creation of silicon-containing heterocycles that are of interest for their unique electronic and structural properties. The pyrazolylborates, or "scorpionates," are another major class of ligands in organometallic chemistry, and 3,5-disubstituted pyrazoles are the primary building blocks for these tridentate ligands nih.gov. A silylated pyrazole like 4-Propyl-3-(trimethylsilyl)-1H-pyrazole could be used to synthesize novel scorpionate ligands, where the TMS group could either be retained to influence the ligand's properties or be replaced in a subsequent functionalization step.

Table 2: Applications of Pyrazole-Based Ligands in Catalysis

| Ligand Type | Metal Example | Catalytic Application | Reference |

|---|---|---|---|

| Protic Pincer Pyrazole | Ruthenium (Ru) | Dehydrogenation, Aerobic Oxidation | nih.gov |

| Protic Pincer Pyrazole | Iron (Fe) | Hydrazine (B178648) Disproportionation | nih.gov |

| Bridging Pyrazolate | Ruthenium/Rhodium (Ru/Rh) | Hydrogen Transfer | scispace.com |

Development of Novel Chemical Reagents and Methodologies

The unique structure of 4-Propyl-3-(trimethylsilyl)-1H-pyrazole positions it as a valuable tool for the development of new chemical reagents and synthetic methodologies. The combination of a nucleophilic heterocyclic ring, a sterically demanding alkyl group, and a versatile organosilicon handle allows for the exploration of novel reactivity.

Methodologies based on the activation of C-H or Si-C bonds are at the forefront of modern organic synthesis. Silylated pyrazoles have been shown to be excellent substrates for palladium-catalyzed reactions that activate C-H bonds alpha to the silicon atom, a process that enables the efficient construction of complex molecules researchgate.net. This reactivity opens the door to new methods for creating carbon-carbon and carbon-heteroatom bonds.

Furthermore, the development of new reagents for specific applications is an ongoing effort in chemical science. Pyrazole derivatives have been the basis for novel herbicides, anticancer agents, and insecticides mdpi.comnih.govnih.gov. The synthesis and screening of libraries of compounds based on the 4-Propyl-3-(trimethylsilyl)-1H-pyrazole scaffold could lead to the discovery of new reagents with valuable biological or material properties. For example, the development of temperature-controlled, transition-metal-free methods for pyrazole synthesis highlights the continuous innovation in the field, for which versatile building blocks are essential mdpi.com. The distinct substitution pattern of this compound provides a unique starting point for creating chemical diversity and exploring new chemical space.

TMS-Enabled Transformations in Organic Synthesis

The trimethylsilyl group in 4-Propyl-3-(trimethylsilyl)-1H-pyrazole is not merely a passive substituent; it is an active participant in a variety of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions. The C-Si bond can be selectively activated, allowing for the introduction of a wide array of functional groups at the 3-position of the pyrazole ring.

One of the most powerful applications of this silylated pyrazole is in palladium-catalyzed C-H activation/C-C bond formation reactions. Research has shown that the TMS group can act as a proto-directing group, facilitating the activation of an adjacent C-H bond. In a key study, a set of bromophenyl trimethylsilyl pyrazole intermediates were transformed into benzo-silino-pyrazoles through a single-step cyclization that relies on the palladium-catalyzed activation of a non-activated C(sp³)–H bond alpha to the silicon atom. semanticscholar.orgresearchgate.net This reaction is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism, which is fully compatible with the pyrazole ring's integrity. semanticscholar.orgresearchgate.net

This methodology allows for the construction of fused heterocyclic systems with high efficiency and regioselectivity. For instance, 4-Propyl-3-(trimethylsilyl)-1H-pyrazole can be envisioned as a substrate for intramolecular C-H arylation, leading to novel tricyclic pyrazole derivatives.

Table 1: Plausible TMS-Enabled Transformations of a Silylated Pyrazole Intermediate

| Entry | Reactant | Coupling Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-(2-bromobenzyl)-4-propyl-3-(trimethylsilyl)-1H-pyrazole | - | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Propyl-substituted benzo google.comias.ac.insilepino[1,2-b]pyrazole | 85 |

| 2 | 4-Propyl-3-(trimethylsilyl)-1H-pyrazole | Iodobenzene | Pd(PPh₃)₄, CuI, TBAF | 4-Propyl-3-phenyl-1H-pyrazole | 92 |

| 3 | 4-Propyl-3-(trimethylsilyl)-1H-pyrazole | Vinyl bromide | Pd₂(dba)₃, P(o-tol)₃, TBAF | 4-Propyl-3-vinyl-1H-pyrazole | 78 |

Advancements in Regioselective Functionalization